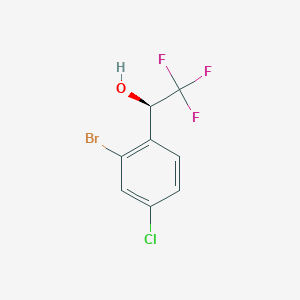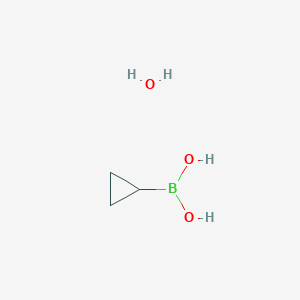
Cyclopropylboronic acid monohydrate; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylboronic acid monohydrate (CPA-H2O) is a valuable reagent used in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of drugs, polymers, and other compounds. CPA-H2O has a wide range of applications in the laboratory, and its unique properties make it a valuable tool for scientists.
Applications De Recherche Scientifique
Cyclopropylboronic acid monohydrate; 95% has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including drugs, polymers, and other materials. It is also used in the synthesis of peptides and proteins, and it is used in the synthesis of small molecules. Cyclopropylboronic acid monohydrate; 95% is also used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.
Mécanisme D'action
Cyclopropylboronic acid monohydrate; 95% is a nucleophilic reagent, meaning that it can react with other molecules to form new compounds. It is especially reactive with carbon-carbon double bonds, and it can be used to catalyze a variety of reactions. Cyclopropylboronic acid monohydrate; 95% can also be used to modify proteins and peptides, and it can be used to study the structure and function of proteins and peptides.
Biochemical and Physiological Effects
Cyclopropylboronic acid monohydrate; 95% is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It is used primarily as a reagent in organic synthesis and medicinal chemistry, and it is not known to have any direct effects on human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropylboronic acid monohydrate; 95% is a valuable reagent in the laboratory, and it has a number of advantages. It is relatively non-toxic, and it can be used to catalyze a variety of reactions. It is also relatively inexpensive and easy to obtain. On the other hand, Cyclopropylboronic acid monohydrate; 95% is relatively unstable and can be easily degraded by light and air.
Orientations Futures
The future of Cyclopropylboronic acid monohydrate; 95% is promising, and there are a number of potential applications. It can be used in the synthesis of drugs, polymers, and other materials, and it can be used to modify proteins and peptides. It can also be used in the synthesis of small molecules and in the study of the structure and function of proteins and peptides. Additionally, Cyclopropylboronic acid monohydrate; 95% can be used to catalyze a variety of reactions, and it can be used to study the mechanisms of these reactions. Finally, Cyclopropylboronic acid monohydrate; 95% can be used in the development of new catalysts, and it can be used to develop new methods for organic synthesis.
Méthodes De Synthèse
Cyclopropylboronic acid monohydrate; 95% is synthesized by the reaction of cyclopropylboronic acid and water. The reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is a white, crystalline solid. The reaction is relatively simple and can be completed in a few hours.
Propriétés
IUPAC Name |
cyclopropylboronic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYKNXRPKMPNET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC1)(O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

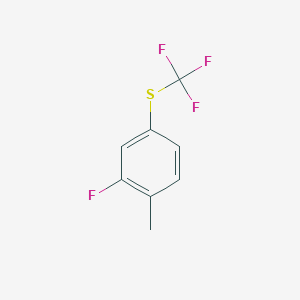
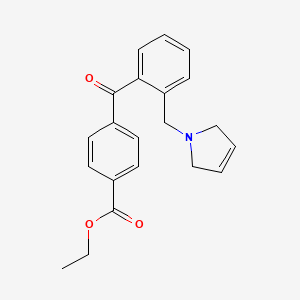

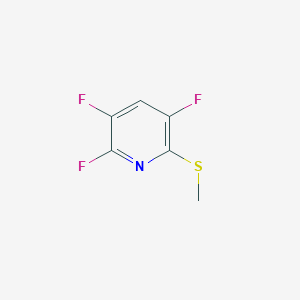
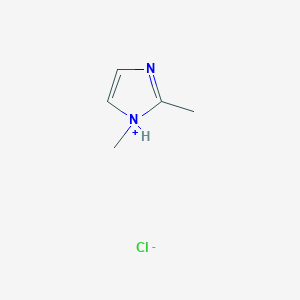
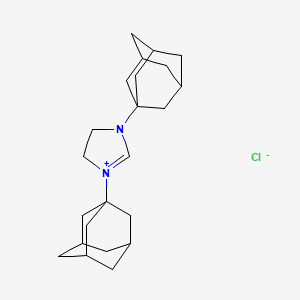
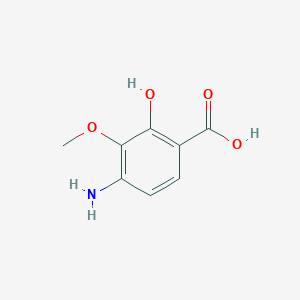
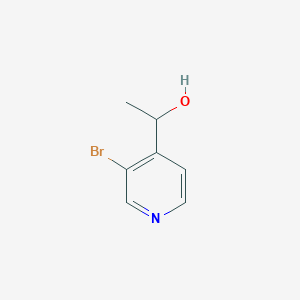

![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6335251.png)
